2,5-Dichloro-4-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

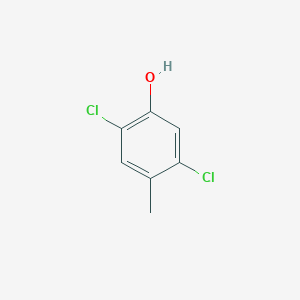

2,5-Dichloro-4-methylphenol is a chemical compound with the molecular formula C7H6Cl2O . It is a colorless to white to yellow solid or semi-solid or liquid .

Synthesis Analysis

The synthesis of 2,5-Dichloro-4-methylphenol can be achieved through various methods. One such method involves the use of gas chromatography as part of the Test Methods for Evaluating Solid Waste, Physical/Chemical Methods . Another method involves the bacterial degradation of chlorophenols and their derivatives . A third method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-4-methylphenol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The degradation of 2,4,5-TCP involves the conversion of 2,4,5-TCP to 2,5-dichloro-p-benzoquinone (DiCBQ) by FADH2 . This is the first step in the degradation process .Physical And Chemical Properties Analysis

2,5-Dichloro-4-methylphenol has a molecular weight of 177.03 . It is a colorless to white to yellow solid or semi-solid or liquid . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications

Anaerobic Degradation of Phenolic Compounds

A study examined the anaerobic degradation of various phenolic compounds, including 2-chloro-5-methylphenol (a compound structurally similar to 2,5-Dichloro-4-methylphenol), using bench-scale hybrid up-flow anaerobic sludge blankets. The research focused on optimizing conditions such as hydraulic retention times and substrate to co-substrate ratios for efficient biodegradation. This process is significant for environmental remediation, specifically in treating wastewater containing hazardous phenolic compounds (Sreekanth et al., 2009).

Synthesis and Application

The compound 2,5-Dichloro-4-aminophenol, which can be derived from 2,5-Dichloro-4-methylphenol, was synthesized under various conditions to optimize yield and process efficiency. The synthesis involved a series of chemical reactions starting from 1,4-dichlorobenzene and involved processes such as nitration and catalytic reduction. The research highlights the importance of 2,5-Dichloro-4-methylphenol and its derivatives in chemical synthesis, offering a pathway to various applications in material science and chemistry (Xiao-l, 2015).

Detection and Monitoring in Environmental Samples

Research has been conducted to develop methods for detecting phenolic compounds, including those structurally similar to 2,5-Dichloro-4-methylphenol, in environmental samples. Techniques like high-performance liquid chromatography (HPLC) and liquid-solid extraction have been optimized to monitor the presence and concentrations of these compounds in water and industrial effluents. This is crucial for environmental monitoring and ensuring the safety of water resources (Castillo et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

2,5-Dichloro-4-methylphenol (DCMP) primarily targets bacterial cells . It is used in the manufacture of dyes, drugs, pesticides, and other industrial products . The compound is highly toxic to living beings due to its carcinogenic, mutagenic, and cytotoxic properties .

Mode of Action

For instance, in bacterial degradation, enzymes such as CprA3 and CprA5 are involved in the dechlorination of highly chlorinated phenols .

Biochemical Pathways

DCMP affects several biochemical pathways. In bacteria, the metabolic pathways for degradation of chlorophenols have been studied . The first step in degradation involves conversion of 2,4,5-trichlorophenol (TCP) to 2,5-dichloro-p-benzoquinone (DiCBQ) by FADH2-dependent-2,4,5-TCP-4-monooxygenase .

Pharmacokinetics

It is known that dcmp is a persistent environmental pollutant , suggesting that it may have significant bioavailability and potential for bioaccumulation.

Result of Action

The result of DCMP’s action is the degradation of chlorophenols, which are persistent environmental pollutants . This degradation process is considered a cost-effective and eco-friendly method of removing chlorophenols from the environment .

Action Environment

The action of DCMP is influenced by environmental factors. For instance, the degradation of chlorophenols by bacteria is considered an eco-friendly method of removing these pollutants from the environment . The efficiency of this process can be affected by various environmental conditions, such as temperature, ph, and the presence of other substances .

properties

IUPAC Name |

2,5-dichloro-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXGQFCETVDSHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-methylphenol | |

CAS RN |

38946-60-0 |

Source

|

| Record name | 2,5-dichloro-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2793054.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2793061.png)

![3-(4-Propoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2793073.png)